

# An In-depth Technical Guide to 3-Bromo-5methoxypyridine

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Compound of Interest		
Compound Name:	3-Bromo-5-methoxypyridine	
Cat. No.:	B189597	Get Quote

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## Introduction

**3-Bromo-5-methoxypyridine** is a substituted pyridine derivative that serves as a crucial building block in organic synthesis. Its unique arrangement of a bromine atom and a methoxy group on the pyridine ring makes it a versatile reagent for introducing the 5-methoxypyridin-3-yl moiety into more complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its relevance in pharmaceutical and agrochemical research. The compound is particularly valuable in the development of kinase inhibitors and other biologically active compounds.[1][2]

### **Chemical Structure and Identification**

The core structure of **3-Bromo-5-methoxypyridine** consists of a pyridine ring substituted with a bromine atom at the 3-position and a methoxy group at the 5-position.

• CAS Number: 50720-12-2[3][4][5]

Molecular Formula: C<sub>6</sub>H<sub>6</sub>BrNO[4][5]

SMILES: COc1cncc(Br)c1[5][6]

InChi Key: FZWUIWQMJFAWJW-UHFFFAOYSA-N[5][6]



## **Physicochemical and Spectroscopic Data**

A summary of the key physical, chemical, and spectroscopic properties of **3-Bromo-5-methoxypyridine** is presented below. This data is essential for its handling, characterization, and use in chemical reactions.

Property	Value	Reference(s)
Molecular Weight	188.02 g/mol	[4][5]
Appearance	White to off-white or pale yellow solid	[7][8]
Melting Point	31-35 °C (lit.)	[6][9][10][11]
Boiling Point	212.2 ± 20.0 °C at 760 mmHg (Predicted)	[9][11]
Density	1.5 ± 0.1 g/cm <sup>3</sup>	[9]
Solubility	Soluble in common organic solvents (e.g., DMF, DMSO, chlorinated hydrocarbons)	[12]
¹H NMR	Conforms to structure	[8]
Mass Spectrometry (MS)	m/z 188/190 (M+H)+, 187 [M]+	[7][10][13]

## **Experimental Protocols: Synthesis**

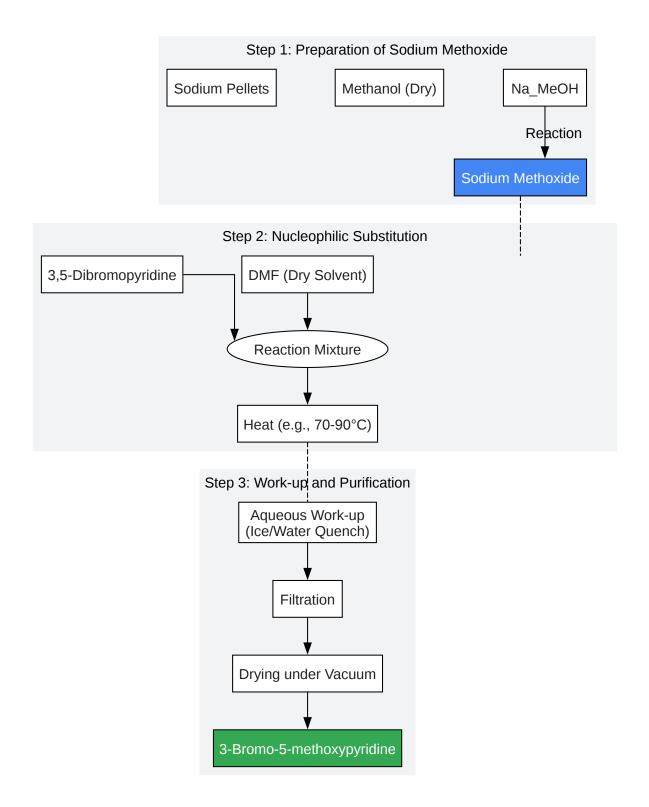
The primary synthetic routes to **3-Bromo-5-methoxypyridine** typically start from 3,5-dibromopyridine. Below are detailed experimental protocols based on published methods.

# Synthesis from 3,5-Dibromopyridine via Nucleophilic Aromatic Substitution

This is the most common method, involving the substitution of one bromine atom with a methoxy group using sodium methoxide.

Workflow Diagram:





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Caption: General workflow for the synthesis of **3-Bromo-5-methoxypyridine**.



#### Protocol 1: Using Sodium Pellets[7][10][11]

- Preparation of Sodium Methoxide: Under anhydrous conditions, slowly add sodium pellets (4.7 g, 0.20 mol) in portions to methanol (180 mL). After the reaction ceases, evaporate the methanol to dryness. The resulting sodium methoxide residue is azeotroped with toluene (100 mL) and concentrated under reduced pressure to ensure complete removal of water.
- Reaction: Dissolve the prepared sodium methoxide in dry N,N-dimethylformamide (DMF, 130 mL). To this solution, add 3,5-dibromopyridine (32 g, 135 mmol).
- Heating: Heat the reaction mixture to 70 °C and maintain for 4 hours. Monitor the reaction progress by TLC or LC-MS.
- Work-up: After the reaction is complete, cool the mixture to room temperature and slowly pour it into an ice/water mixture (300 g).
- Isolation: Collect the resulting precipitate by filtration. Wash the filter cake with water.
- Purification: Dry the collected solid under reduced pressure to yield 3-Bromo-5-methoxypyridine as an off-white solid (Typical yield: ~62%). The product structure can be confirmed by mass spectrometry.

#### Protocol 2: Using Sodium Hydride[7]

- Preparation of Sodium Methoxide (in situ): Suspend 60% sodium hydride in mineral oil (11.4 g, 285 mmol) in DMF (450 mL). Carefully add methanol (11.5 mL, 285 mmol) at room temperature. Heat the mixture to 60°C to form the sodium methoxide solution.
- Reaction: To the resulting solution, add 3,5-dibromopyridine (45 g, 190 mmol).
- Heating: Heat the reaction mixture to 90°C for 1 hour.
- Work-up: Cool the mixture to room temperature, dilute with water (50 mL), and extract with diethyl ether (3 x 50 mL).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate in vacuo. Purify the crude product by silica gel chromatography (eluting with



5-10% ethyl acetate in hexane) to give the title compound (Typical yield: ~73%).

# Applications in Drug Discovery and Organic Synthesis

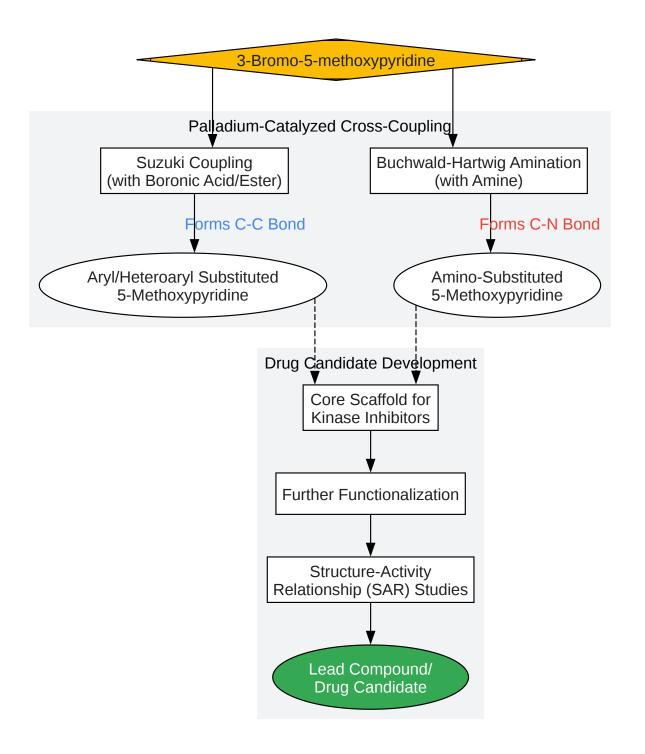
**3-Bromo-5-methoxypyridine** is a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its bromine atom provides a reactive handle for various cross-coupling reactions, allowing for the construction of complex molecular architectures.

#### **Key Applications:**

- Kinase Inhibitors: It is a valuable precursor for synthesizing kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases.[2][12]
- Neurological Disorder Therapeutics: The compound serves as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders.[1]
- Agrochemicals: It is used in the formulation of herbicides and fungicides.[1]
- Organic Synthesis: The molecule is widely used in palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination to form C-C and C-N bonds, respectively.[2][12]

Workflow for Application in Kinase Inhibitor Synthesis:





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Caption: Use of **3-Bromo-5-methoxypyridine** in drug discovery workflows.



## **General Protocol for Suzuki-Miyaura Coupling**

This reaction is used to form a carbon-carbon bond at the 3-position of the pyridine ring.

- Reaction Setup: In a reaction vessel, combine **3-Bromo-5-methoxypyridine** (1 equivalent), the desired boronic acid or boronic ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>, 2-5 mol%), and a base (e.g., K<sub>2</sub>CO<sub>3</sub>, Na<sub>2</sub>CO<sub>3</sub>, 2-3 equivalents).
- Solvent: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
- Reaction Conditions: Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes. Heat the reaction to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
- Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
- Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., MgSO<sub>4</sub> or Na<sub>2</sub>SO<sub>4</sub>), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

## Safety and Handling

**3-Bromo-5-methoxypyridine** should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

## Conclusion

**3-Bromo-5-methoxypyridine** is a high-value chemical intermediate with significant applications in medicinal chemistry and agrochemical science. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, allows for the efficient synthesis of diverse and complex molecules. The experimental protocols and data provided in this guide offer a foundational resource for researchers and scientists working with this versatile compound.



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